REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]([C:7](=[O:8])[OH:9])[o:6]1.[Cl:10][c:11]1[cH:12][c:13]([B:18]([OH:19])[OH:20])[cH:14][c:15]([Cl:17])[cH:16]1>>[c:2]1(-[c:13]2[cH:12][c:11]([Cl:10])[cH:16][c:15]([Cl:17])[cH:14]2)[cH:3][cH:4][c:5]([C:7](=[O:8])[OH:9])[o:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccc(Br)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1cc(Cl)cc(Cl)c1
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Name
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Type
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product
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Smiles
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O=C(O)c1ccc(-c2cc(Cl)cc(Cl)c2)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |